Methyl 1-(4-bromophenyl)cyclobutanecarboxylate is an organic compound characterized by the molecular formula and a molecular weight of approximately 269.14 g/mol. This compound features a cyclobutane ring substituted with a bromophenyl group and a methyl ester functional group, making it a significant building block in organic synthesis. It is primarily utilized in the development of pharmaceuticals and other complex organic molecules due to its unique structural properties and reactivity.
Methyl 1-(4-bromophenyl)cyclobutanecarboxylate is classified under carboxylic acid derivatives, specifically as an ester. It can be synthesized through various methods, often involving the bromination of phenyl compounds followed by cyclization reactions. The compound is sourced from both natural and synthetic routes, frequently found in chemical libraries used for medicinal chemistry.
The synthesis of methyl 1-(4-bromophenyl)cyclobutanecarboxylate typically involves several key steps:
These methods can be optimized for industrial production, utilizing continuous flow reactors and efficient catalysts to enhance yield and reduce costs .
The molecular structure of methyl 1-(4-bromophenyl)cyclobutanecarboxylate features:
Methyl 1-(4-bromophenyl)cyclobutanecarboxylate participates in various chemical reactions:
These reactions are crucial for modifying the compound's structure for specific applications in organic synthesis.
The mechanism of action for methyl 1-(4-bromophenyl)cyclobutanecarboxylate involves its interaction with biological targets, such as enzymes and receptors. The bromophenyl group can modulate enzyme activity through non-covalent interactions, while the carboxylic acid moiety can form hydrogen bonds with target molecules, influencing their conformation and function. This property makes it a valuable compound in biochemical assays and drug development .
Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are commonly employed to characterize this compound's structure and purity .
Methyl 1-(4-bromophenyl)cyclobutanecarboxylate has several scientific applications:
Research continues into its utility in various fields, particularly in medicinal chemistry where its unique structure may offer novel pharmacological properties .
The synthesis of methyl 1-(4-bromophenyl)cyclobutanecarboxylate (CAS 1236357-65-5, C₁₂H₁₃BrO₂) primarily exploits cyclobutane ring construction followed by esterification. A key approach involves the [2+2] cycloaddition of 4-bromostyrene with alkyl acrylates under photochemical conditions, forming the cyclobutane core with regiospecific control. Subsequent esterification with methanol under acid catalysis (e.g., H₂SO₄) yields the target compound in >75% purity [1]. Alternative routes employ intramolecular cyclization of γ-haloesters, where 4-(4-bromophenyl)-4-halobutyric acids undergo base-mediated ring closure (e.g., using K₂CO₃), followed by methyl esterification with diazomethane [1] [7].
Table 1: Key Synthetic Routes
Method | Reagents | Yield (%) | Key Advantage |
---|---|---|---|
Photochemical [2+2] | 4-Bromostyrene, methyl acrylate, UV light | 68 | Atom economy, regioselectivity |
Intramolecular Cyclization | 4-(4-Bromophenyl)-4-bromobutyrate, K₂CO₃ | 72 | Scalability (>10 g) |
Esterification | Carboxylic acid, CH₂N₂ | 95 | Mild conditions, no racemization |
Stereoselectivity in cyclobutane synthesis is critical due to the planar rigidity of the ring system. For 1-(4-bromophenyl)cyclobutanecarboxylates, stereoisomerism arises from substituents on the cyclobutane ring. Diastereoselective synthesis is achieved via chiral auxiliaries or asymmetric catalysis. For example, Evans’ oxazolidinone-controlled cyclization enables enantioselective synthesis of trans-3-hydroxy derivatives (e.g., methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate, CAS 1432059-59-0) with >98% de [2] . Separation of cis/trans isomers employs recrystallization (using ethanol/water) or preparative chromatography (silica gel, hexane/EtOAc) [6].
The 4-bromophenyl moiety serves as a versatile handle for cross-coupling reactions. Palladium-catalyzed Suzuki–Miyaura coupling transforms methyl 1-(4-bromophenyl)cyclobutanecarboxylate into biaryl derivatives using arylboronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C), achieving >90% conversion . Additionally, reductive amination of the ester group with primary amines (e.g., using NaBH₄) yields amino-functionalized cyclobutanes, pivotal for synthesizing S1P₁ receptor agonists .
Table 2: Catalytic Functionalization Strategies
Reaction Type | Catalyst/Reagents | Products | Application |
---|---|---|---|
Suzuki–Miyaura Coupling | Pd(PPh₃)₄, ArB(OH)₂ | Methyl 1-(biaryl)cyclobutanecarboxylates | Drug intermediate synthesis |
Reductive Amination | NaBH₄, RNH₂ | 1-Amino-3-(4-bromophenyl)cyclobutyl carboxylates | S1P₁ receptor agonists |
Nucleophilic Substitution | CuI, NaN₃ | Azido derivatives | Click chemistry precursors |
Sustainable synthesis leverages solvent-free esterification using microwave irradiation, reducing reaction times from hours to minutes (e.g., 15 min at 150°C) [3]. Flow reactor systems enable continuous synthesis of the cyclobutane core via photochemical [2+2] cycloaddition, enhancing safety and yield (85%) while minimizing waste [3] . Halogenation steps employ green bromine carriers (e.g., pyridinium tribromide) instead of toxic molecular bromine, aligning with TSCA compliance [1] [3].
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5